delta1-Thienamycin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
77171-32-5 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
(2S,5S,6R)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C11H16N2O4S/c1-5(14)8-6-4-7(18-3-2-12)9(11(16)17)13(6)10(8)15/h4-6,8-9,14H,2-3,12H2,1H3,(H,16,17)/t5-,6-,8+,9-/m1/s1 |
InChI Key |
DZZINIRDDHWAGH-MTSNSDSCSA-N |
SMILES |
CC(C1C2C=C(C(N2C1=O)C(=O)O)SCCN)O |
Isomeric SMILES |
C[C@H]([C@H]1[C@H]2C=C([C@@H](N2C1=O)C(=O)O)SCCN)O |
Canonical SMILES |
CC(C1C2C=C(C(N2C1=O)C(=O)O)SCCN)O |
Synonyms |
delta(1)-thienamycin delta1-thienamycin |
Origin of Product |
United States |
Ii. Chemical Synthesis and Synthetic Methodologies for Delta1 Thienamycin
Total Synthesis Approaches to the Carbapenem (B1253116) Nucleus
The total synthesis of the carbapenem core, a bicyclic system consisting of a fused β-lactam and a five-membered pyrroline (B1223166) ring, is a formidable challenge in organic chemistry. Numerous strategies have been developed to construct this strained ring system with precise stereochemical control.
Strategies for Beta-Lactam Ring Formation
The formation of the four-membered β-lactam ring is a cornerstone of carbapenem synthesis. Several methodologies have been effectively utilized to construct this critical structural motif.
One of the most prevalent methods is the Staudinger reaction , which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. acs.org This reaction can be tailored to produce β-lactams with specific stereochemistry by carefully selecting the reactants and reaction conditions. acs.orgsmu.edu
Another powerful strategy is intramolecular SN2 cyclization . This approach typically involves a precursor molecule containing both an amine and a leaving group at appropriate positions. Treatment with a base induces an intramolecular nucleophilic attack of the amine on the carbon bearing the leaving group, thereby forging the β-lactam ring. For instance, a common route involves the mesylation of a secondary alcohol followed by base-promoted cyclization to form the azetidinone ring with the desired stereochemistry.
The ester enolate-imine cyclocondensation , also known as the Gilman-Speeter reaction, provides another avenue to β-lactams. acs.org This method involves the reaction of an ester enolate with an imine to form the four-membered ring.
Finally, radical cyclizations have also been explored as a means to construct the β-lactam nucleus, offering an alternative mechanistic pathway to this key structural unit. acs.org
Stereocontrolled Approaches for Key Chirality Centers
Thienamycin (B194209) and its analogues possess multiple stereocenters, and their precise control is paramount for biological activity. Synthetic strategies, therefore, incorporate highly stereocontrolled reactions to establish the correct absolute and relative stereochemistry.
A significant challenge lies in establishing the trans configuration between the protons at the C5 and C6 positions of the carbapenem nucleus. This is often achieved through diastereoselective reactions. For example, asymmetric reductions using chiral reagents can set the initial stereochemistry, which then directs the stereochemical outcome of subsequent reactions. One such approach utilizes an asymmetric reduction with sodium borohydride (B1222165) (NaBH₄) and D-(-)-tartaric acid to create a chiral center that guides the formation of the other stereocenters.
Furthermore, chiral auxiliaries, such as the Evans' chiral auxiliary, have been employed to direct stereoselective transformations during the synthesis. These auxiliaries are temporarily incorporated into the molecule to control the stereochemical course of a reaction and are subsequently removed.
Stereocontrol is also achieved through the use of chiral starting materials. For example, L-aspartic acid has served as a chiral pool starting material for the stereocontrolled total synthesis of thienamycin.
Isomerization Pathways for Delta1-Thienamycin Preparation
The defining feature of this compound is the position of the double bond within the five-membered ring, which is in conjugation with the β-lactam carbonyl group. This contrasts with the more common Δ2-isomer, thienamycin, where the double bond is between C-2 and C-3. The conversion of the Δ2-isomer to the Δ1-isomer is a key transformation in the synthesis of this compound.
Chemical Reagents and Conditions for Double Bond Isomerization
The isomerization of the double bond from the Δ2 to the Δ1 position can be achieved under basic conditions. A reported method for the preparation of this compound involves the isomerization of a protected derivative of thienamycin. nih.gov Specifically, N-[[(p-nitrobenzyl)oxy]-carbonyl]thienamycin p-nitrobenzyl ester is treated with the non-nucleophilic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in dimethyl sulfoxide (B87167) (Me₂SO). nih.gov This treatment facilitates the migration of the double bond. Following the isomerization, the protecting groups are removed by hydrogenolysis to yield this compound. nih.gov
| Reagent | Solvent | Outcome |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Dimethyl sulfoxide (Me₂SO) | Isomerization of Δ2 to Δ1 double bond |
Mechanistic Aspects of Pyrroline Ring Tautomerization (Δ2 to Δ1)
The isomerization from the Δ2 to the Δ1 form is a tautomerization process involving the migration of the double bond within the pyrroline ring. This process can be understood as a shift from an enamine tautomer (Δ2-thienamycin) to an imine tautomer (Δ1-thienamycin). nih.gov The mechanism involves the deprotonation at the C-3 position by a base, followed by protonation at the C-2 position. This effectively moves the double bond from the C-2=C-3 position to the C-3=N position. nih.gov The driving force for this rearrangement is the formation of a thermodynamically more stable conjugated system in the Δ1-isomer, where the double bond is in conjugation with the β-lactam carbonyl.
Precursors and Intermediate Derivatization in this compound Synthesis
The synthesis of this compound relies on the use of carefully chosen precursors and the strategic derivatization of intermediates to protect reactive functional groups and facilitate key transformations.
The direct precursor to this compound in the isomerization approach is a protected form of thienamycin. nih.gov A key example is N-[[(p-nitrobenzyl)oxy]-carbonyl]thienamycin p-nitrobenzyl ester . nih.gov In this intermediate, both the amine and the carboxylic acid functionalities are protected. The p-nitrobenzyl (PNB) group is a common protecting group for carboxylic acids, and the p-nitrobenzyloxycarbonyl (PNZ) group is used to protect the amine. These protecting groups are stable under the basic conditions required for the isomerization but can be readily removed by hydrogenolysis.
The synthesis of the thienamycin precursor itself involves a multitude of derivatized intermediates. Protecting groups are essential to prevent unwanted side reactions of the hydroxyl, amino, and carboxyl groups present in the molecule. Common protecting groups used in carbapenem synthesis include:
Silyl ethers (e.g., tert-butyldimethylsilyl, TBS) for protecting hydroxyl groups.
Carbamates (e.g., p-nitrobenzyloxycarbonyl, PNZ; allyloxycarbonyl, Alloc) for protecting amines.
Esters (e.g., p-nitrobenzyl, PNB; allyl) for protecting carboxylic acids.
The choice of protecting groups is critical and is dictated by their stability to the reaction conditions employed in subsequent steps and the ease of their selective removal.
Iii. Advanced Structural Elucidation of Delta1 Thienamycin
Spectroscopic Characterization Beyond Basic Identification
Beyond initial identification, advanced spectroscopic methods provide detailed insights into the electronic environment, functional groups, and connectivity within the Thienamycin (B194209) molecule.
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework and confirming structural assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy reveals the different types of hydrogen atoms present in Thienamycin and their neighboring environments. The chemical shifts (δ) indicate the electronic environment of each proton, while spin-spin coupling (splitting patterns) provides information about adjacent protons. For instance, protons on adjacent carbon atoms will split each other's signals according to the n+1 rule, where n is the number of equivalent protons on the adjacent carbon hw.ac.uksavemyexams.compressbooks.pub. Detailed analysis of these coupling patterns, including coupling constants (J values), helps to establish the connectivity and relative orientation of protons, thereby confirming the presence of specific functional groups and structural motifs within Thienamycin. For example, the presence of a β-lactam ring and various side chains contributes to characteristic ¹H NMR signals and splitting patterns that are diagnostic of the Thienamycin structure pnas.org.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule, with chemical shifts influenced by hybridization and neighboring atoms slideshare.netlibretexts.org. In Thienamycin, ¹³C NMR would identify distinct signals for the carbonyl carbon of the β-lactam ring, the carbons of the pyrrolidine (B122466) ring, the hydroxyl-bearing carbon, and the carbons of the side chain.
Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing direct carbon-hydrogen (¹H-¹³C) and longer-range carbon-carbon (¹³C-¹³C) connectivities, respectively researchgate.nethmdb.cahuji.ac.il. HSQC correlates directly bonded protons and carbons, helping to assign ¹H and ¹³C signals to specific atoms. HMBC, on the other hand, provides correlations between carbons and protons separated by two or three bonds, which is vital for piecing together the molecular skeleton and confirming the arrangement of atoms in complex molecules like Thienamycin. These techniques are instrumental in confirming the β-lactam ring structure and the precise placement of substituents.
Infrared (IR) spectroscopy is used to identify functional groups within a molecule by detecting the absorption of specific frequencies of infrared light, which correspond to the vibrational modes of chemical bonds missouri.edunih.govsci-hub.se. For Thienamycin, IR spectroscopy would reveal characteristic absorption bands associated with its key functional groups. The β-lactam carbonyl group (C=O) typically exhibits a strong stretching vibration in the range of 1700-1800 cm⁻¹ wfu.edu. Additionally, absorptions corresponding to O-H stretching (from the hydroxyl group), C-H stretching (aliphatic and olefinic), N-H stretching (if present in derivatives or as part of the amide linkage), and C-O stretching would be expected, providing further confirmation of the molecule's structural features.
Mass Spectrometry (MS) provides the molecular weight of a compound and, through fragmentation patterns, offers critical insights into its structure. Electron ionization (EI) or electrospray ionization (ESI) can be used to generate ions. The molecular ion peak ([M]⁺ or [M+H]⁺) gives the exact mass, aiding in elemental composition determination. Fragmentation patterns, which are characteristic sequences of fragment ions, arise from the breakdown of the molecular ion. These patterns can help distinguish between isomers and confirm the presence of specific substructures libretexts.orgchemguide.co.ukarcjournals.org. For Thienamycin, MS analysis would yield a molecular ion corresponding to its mass, and specific fragmentation pathways related to the cleavage of the β-lactam ring or side chains would be observed, providing supporting evidence for its structure. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental formulas and thus differentiating between compounds with similar nominal masses pnas.org.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Stereochemical Analysis and Absolute Configuration Determination
Determining the three-dimensional arrangement of atoms, particularly the absolute configuration of chiral centers, is critical for understanding Thienamycin's biological activity. Thienamycin possesses multiple stereocenters. Its absolute configuration has been determined through methods such as X-ray crystallography of derivatives (e.g., N-acetylthienamycin methyl ester) and chemical transformations that relate its stereochemistry to known standards acs.orgscripps.edu.
The stereochemistry of Thienamycin has been established as 5R, 6S, with the β-lactam ring exhibiting a trans configuration of the hydrogen atoms at positions 5 and 6 oup.com. This trans stereochemistry is distinct from the cis configuration found in penicillins and cephalosporins. Furthermore, related compounds with inverted stereochemistry in the side chain are known as epithienamycins, highlighting the importance of precise stereochemical assignment for distinguishing related molecules and understanding their biological properties oup.com. Techniques like circular dichroism (CD) spectroscopy or the analysis of optical rotation can also provide complementary information about the stereochemistry of chiral molecules.
Conformational Analysis and Geometrical Isomerism
The structural integrity and spatial arrangement of delta1-Thienamycin are critical determinants of its chemical properties and interactions. Understanding its conformational landscape and potential for geometrical isomerism provides fundamental insights into its molecular behavior. This compound is recognized as a double-bond isomer of the parent antibiotic thienamycin, distinguished by the specific placement of a double bond within its bicyclic carbapenem (B1253116) core nih.govdrugdesign.org.
Geometrical Isomerism: Geometrical isomerism in organic molecules arises from restricted rotation around double bonds or within cyclic systems, leading to different spatial arrangements of atoms. In the context of this compound, this primarily pertains to the position of the double bond within the carbapenem nucleus. While thienamycin features unsaturation between carbons 2 and 3 of its five-membered ring (a Δ² carbapenem), this compound is characterized by a double bond located between carbons 3 and 4 of the bicyclic system (a Δ³ carbapenem, as indicated by the "hept-3-ene" nomenclature) nih.govwikipedia.org. This positional isomerism of the double bond represents a key aspect of its geometrical isomerism, differentiating it structurally from other thienamycin isomers.
Conformational analysis of such complex bicyclic systems typically involves investigating the preferred spatial arrangements of atoms, influenced by factors such as bond rotations, ring puckering, and intramolecular interactions. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are instrumental in elucidating these conformations, often complemented by computational methods like molecular mechanics and density functional theory (DFT) calculations nih.govuliege.bebeilstein-journals.org. While detailed, specific conformational studies focused solely on this compound are not extensively documented in the search results, the established stereochemistry at its chiral centers inherently limits the number of possible conformers and influences the molecule's inherent structural flexibility and stability. The orientation of the hydroxyethyl (B10761427) side chain, for instance, is known to be conformationally constrained in related carbapenem structures uliege.be.
Structural Identifiers and Stereochemistry:
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | delta(1)-thienamycin, 77171-32-5, 1-Azabicyclo(3.2.0)hept-3-ene-2-carboxylic acid, 3-((2-aminoethyl)thio)-6-(1-hydroxyethyl)-7-oxo-, (2S-(2α,5α,6α(S*)))- nih.govchemblink.comontosight.ai |
| CAS Registry Number | 77171-32-5 nih.govchemblink.com |
| Molecular Formula | C₁₁H₁₆N₂O₄S nih.govchemblink.com |
| Molecular Weight | 272.32 g/mol nih.govchemblink.com |
Stereochemical Configuration:
| Chiral Center (Position) | Configuration |
| C2 | S |
| C5 | S |
| C6 | R |
| Hydroxyethyl substituent | (1R) |
Iv. Structure Activity Relationship Sar Studies of Delta1 Thienamycin
Comparative Analysis of Beta-Lactam Ring Reactivity in Delta1-Thienamycin versus Thienamycin (B194209)
The core of β-lactam antibiotic activity lies in the strained four-membered β-lactam ring, which acts as an electrophilic target for bacterial penicillin-binding proteins (PBPs) frontiersin.orgbiomolther.orguomus.edu.iq. Thienamycin, possessing a Δ2 double bond in its pyrroline (B1223166) ring, exhibits a highly reactive β-lactam amide bond. This reactivity is crucial for its mechanism of action, enabling it to acylate PBPs and disrupt bacterial cell wall synthesis frontiersin.orgwikipedia.orgfuturelearn.com. In contrast, this compound, which features a double bond shifted to the Δ1 position, demonstrates a significantly reduced reactivity of its β-lactam amide bond drugdesign.orgnih.gov. Research indicates that this diminished chemical reactivity is a primary factor contributing to its biological inactivity, as it likely impairs its ability to effectively acylate target PBPs drugdesign.orgnih.gov.
Comparative Reactivity of Beta-Lactam Ring:
| Feature | Thienamycin (Δ2-carbapenem) | This compound (Δ1-carbapenem) |
| Beta-Lactam Ring Reactivity | High, enabling effective acylation of PBPs. | Low, attributed to a chemically less reactive amide bond. |
| Biological Activity | Potent broad-spectrum antibacterial activity. | Essentially devoid of antibacterial activity. |
| Primary SAR Explanation | Reactive β-lactam ring due to Δ2 double bond and ring strain. | Inactive due to a less reactive β-lactam ring caused by Δ1 double bond. |
Data synthesized from findings in frontiersin.orgbiomolther.orguomus.edu.iqdrugdesign.orgnih.gov.
Steric and Electronic Factors Influencing Lack of Intrinsic Reactivity
The inactivity of this compound is understood through a combination of electronic and, to a lesser extent, steric factors arising from the Δ1 double bond's position. Electronically, the shift of the double bond from the C2=C3 position (Δ2) to the C3=N position (Δ1) alters the electron distribution within the pyrroline ring. This change can affect the resonance stabilization of the β-lactam amide bond. While the β-lactam ring's inherent strain contributes to its reactivity, the electronic environment dictated by the conjugated system is also critical. The Δ1 configuration may lead to a less polarized β-lactam carbonyl, reducing its electrophilicity and its susceptibility to nucleophilic attack by PBPs biomolther.org. While specific steric clashes are not the primary cited reason for this compound's inactivity, the altered geometry and electronic distribution imposed by the Δ1 double bond collectively contribute to the reduced intrinsic reactivity of the β-lactam core.
Role of Pyrroline Ring Conjugation and Tautomerism in Biological Inactivity
The pyrroline ring in carbapenems is capable of undergoing tautomerization, primarily between the Δ2 (enamine) and Δ1 (imine) forms nih.govacs.orgresearchgate.netresearchgate.net. Thienamycin, with its Δ2 double bond, likely exists in a configuration that is optimal for interaction with PBPs and resistance to β-lactamases. This compound, by definition, possesses the Δ1 double bond. Research has indicated that the Δ1 tautomeric form of carbapenems, when bound to enzymes, exhibits a higher kinetic barrier for deacylation compared to the Δ2 form nih.govacs.org. This suggests that the electronic conjugation and resulting molecular conformation associated with the Δ1 pyrroline ring are less conducive to the efficient catalytic turnover required for potent antibacterial activity. The biological inactivity of this compound is thus strongly linked to the properties conferred by its Δ1 pyrroline ring, which leads to a less reactive β-lactam moiety and potentially unfavorable interactions with bacterial targets.
V. Molecular Interactions and Enzymatic Considerations for Carbapenems
Molecular Recognition Mechanisms: Substrate Analogs and Enzymatic Binding
Carbapenems, including delta1-thienamycin, act as potent inhibitors of bacterial cell wall synthesis by mimicking the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are essential enzymes in peptidoglycan synthesis. nih.gov The bicyclic core of carbapenems, consisting of a β-lactam ring fused to a five-membered pyrroline (B1223166) ring, is structurally analogous to the transition state of the substrate, allowing it to bind covalently to the active site of PBPs and other related enzymes like β-lactamases. nih.govnih.govtandfonline.com
The high reactivity of the carbapenem (B1253116) β-lactam ring system, influenced by the geometric constraints of the fused ring and the unsaturation between C2 and C3, facilitates rapid acylation of the active site serine residue in PBPs and serine-β-lactamases. nih.gov This acylation step forms a stable acyl-enzyme intermediate, effectively inactivating the enzyme and disrupting cell wall synthesis, which ultimately leads to bacterial cell death. nih.govpolyu.edu.hkresearchgate.net
Interactions with Penicillin-Binding Proteins (PBPs): Comparative Molecular Modeling
Penicillin-binding proteins are the primary targets of β-lactam antibiotics. nih.govmdpi.com Carbapenems generally show a high affinity for a wide range of PBPs, contributing to their broad spectrum of activity. nih.govnih.gov Molecular docking and dynamics simulations are valuable tools for studying the interactions between carbapenems and PBPs at the atomic level. researchgate.netuomustansiriyah.edu.iqrsc.org
These studies reveal that the binding affinity of a carbapenem to a specific PBP is determined by a complex interplay of factors, including the shape and charge distribution of the active site and the specific side chains of the carbapenem. researchgate.netuomustansiriyah.edu.iq For example, thienamycin (B194209) has a high affinity for PBP 1, 2, 4, 5, and 6 in Escherichia coli. nih.gov The interaction with PBP2, in particular, leads to the formation of osmotically stable round cells at low concentrations. nih.gov
Comparative modeling studies can be used to design novel carbapenem analogs with improved binding affinity for the PBPs of resistant bacteria, such as PBP2a in methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netuomustansiriyah.edu.iqresearchgate.net By modifying the side chains of the carbapenem scaffold, it is possible to enhance interactions with the active site residues of these resistant PBPs, potentially overcoming existing resistance mechanisms. researchgate.netuomustansiriyah.edu.iq
Vii. Theoretical and Computational Chemistry Applications
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity
Quantum Mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental tools in computational chemistry for investigating the electronic structure of molecules idosr.orgredshelf.com. These methods provide detailed insights into charge distribution, bond energies, and molecular orbital characteristics, which are directly linked to a compound's reactivity walshmedicalmedia.comchemrxiv.orgajchem-a.com. For Thienamycin (B194209) and its derivatives, QM calculations can elucidate the electronic environment of the beta-lactam ring, a key feature for its antibiotic activity. Studies on related carbapenems have explored their electronic properties to understand their susceptibility to hydrolysis or their interaction with bacterial enzymes researchgate.net. While specific QM studies detailing "delta1-Thienamycin" in terms of electronic structure are not extensively detailed in the provided search results, the general principles apply to understanding its reduced reactivity compared to Thienamycin, likely due to alterations in electron distribution around the beta-lactam ring nih.gov. QM methods are essential for predicting spectroscopic properties and understanding reaction pathways, complementing experimental observations idosr.org.
Molecular Dynamics (MD) Simulations of Ligand-Enzyme Interactions
Molecular Dynamics (MD) simulations are powerful techniques for studying the dynamic behavior of molecules and their interactions with biological targets, such as enzymes idosr.org. For Thienamycin, MD simulations can model its binding to bacterial enzymes like Penicillin-Binding Proteins (PBPs) or beta-lactamases, revealing the stability of the ligand-enzyme complex and the nature of interactions over time researchgate.netnih.govacs.org. These simulations can track conformational changes of both the ligand and the enzyme upon binding, providing insights into the mechanism of action and resistance. For instance, MD simulations combined with QM/MM (Quantum Mechanics/Molecular Mechanics) have been used to study the deacylation mechanism of carbapenem (B1253116) antibiotics by beta-lactamases, differentiating the reactivity of various tautomers, such as the Δ1-imine and Δ2-enamine forms of meropenem (B701) researchgate.netnih.govacs.org. Such studies help explain why certain isomers, like this compound, might exhibit reduced activity due to altered binding dynamics or stability nih.gov.
Docking Studies of Carbapenem Isomers with Target Enzymes
Molecular docking is a computational method used to predict the preferred orientation of one molecule to another when bound to each other to form a stable complex walshmedicalmedia.com. It is widely applied to study the binding of drug candidates, like Thienamycin and its analogs, to target enzymes, such as PBPs or beta-lactamases walshmedicalmedia.comresearchgate.net. Docking studies can estimate binding affinities and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the stability of the complex. By simulating the binding of different carbapenem isomers, researchers can predict their relative affinities and potential inhibitory efficacy. For example, docking studies can help explain the lack of activity observed in this compound by predicting unfavorable binding poses or significantly lower binding affinities compared to active carbapenems nih.gov. These studies provide crucial data for structure-activity relationship (SAR) analyses, guiding the design of new therapeutic agents.
Computational Prediction of Spectroscopic Properties and Conformational Preferences
Computational chemistry methods, including QM calculations, are instrumental in predicting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies idosr.orgredshelf.com. These predicted spectra can be compared with experimental data to confirm the identity and structure of synthesized compounds, including isomers like this compound. Furthermore, computational approaches are used to explore the conformational landscape of molecules, identifying stable conformers and the energy barriers between them idosr.orgdiva-portal.org. Understanding the preferred conformations of Thienamycin is important for its interaction with biological targets, as specific conformations may be required for optimal binding and activity. For this compound, computational analysis could reveal differences in its conformational preferences compared to Thienamycin, potentially contributing to its reduced biological activity nih.gov.
Application of Machine Learning in Structure Elucidation and SAR Prediction
Machine Learning (ML) is increasingly being applied in computational chemistry and drug discovery for structure elucidation and the prediction of Structure-Activity Relationships (SAR) chemrxiv.orgkaist.ac.krarxiv.org. ML models can be trained on large datasets of chemical compounds and their biological activities to identify key structural features that correlate with efficacy or toxicity. For carbapenems, ML can accelerate the discovery of new analogs with improved properties by predicting their activity against specific bacterial targets or resistance mechanisms chemrxiv.orgkaist.ac.kr. While specific ML applications for "this compound" are not detailed, ML approaches can be used to build predictive models for carbapenem activity, potentially identifying why certain structural modifications, like the double bond isomerization in this compound, lead to a loss of function nih.govchemrxiv.org. These predictive models can guide synthetic efforts and experimental validation.
Viii. Chemical Stability and Degradation Pathways of Delta1 Thienamycin
Mechanisms of Chemical Hydrolysis of the Beta-Lactam Ring
The core of Thienamycin's antibacterial activity lies in its β-lactam ring, a strained four-membered cyclic amide. This structural feature, while essential for inhibiting bacterial cell wall synthesis, also renders the molecule susceptible to nucleophilic attack and subsequent hydrolysis wikipedia.orgwikidoc.orgresearchgate.netresearchgate.net. The β-lactam ring in Thienamycin (B194209) can undergo hydrolysis through several mechanisms, primarily involving the attack of water or other nucleophiles on the carbonyl carbon of the amide bond.
A significant degradation pathway for Thienamycin is dimerization . This occurs through an intramolecular nucleophilic attack, where the amine group of the cysteamine (B1669678) side chain of one Thienamycin molecule attacks the electrophilic carbonyl carbon of the β-lactam ring of another Thienamycin molecule researchgate.net. This process leads to the formation of inactive dimers and results in the opening of the essential β-lactam nucleus, thereby abolishing its antibacterial efficacy researchgate.net.
Furthermore, Thienamycin is prone to hydrolysis in aqueous solutions, particularly under alkaline conditions. When the pH of an aqueous solution rises above 8, the rate of hydrolysis increases significantly researchgate.net. This general susceptibility of the β-lactam ring to hydrolysis is a common characteristic of this class of antibiotics, but Thienamycin's reactivity is particularly pronounced, making it unstable in concentrated solutions and in the solid state nih.govresearchgate.net.
Factors Influencing Stability in Aqueous and Organic Media
The chemical stability of Thienamycin is highly dependent on the environmental conditions, particularly the pH, concentration, and the nature of the medium.
Aqueous Media: Thienamycin exhibits poor stability in aqueous solutions, especially at higher concentrations and alkaline pH nih.govresearchgate.net. It decomposes readily in water, making it impractical for direct clinical administration chemicalbook.inwikidoc.org. Optimal stability in aqueous environments is observed under specific conditions:
Concentration: Maintaining Thienamycin concentrations below 1 mg/ml is crucial for minimizing degradation. google.com
pH: The molecule is most stable in neutral to slightly acidic conditions. Hydrolysis is pronounced in basic aqueous solutions (pH > 8) researchgate.net. Stability is significantly enhanced when buffered between pH 6 and 7. google.com
Temperature: Lower temperatures, such as 0°C, help to slow down degradation processes. google.com
The following table illustrates the impact of buffering on the half-life of Thienamycin in aqueous solution:
| Condition | Concentration | pH | Buffer Type | Temperature | Half-life |
| Aqueous Solution | 1 mg/ml | 7.0 | Water | 0°C | 20 days |
| Aqueous Solution | 1 mg/ml | 7.0 | 10 mM K-Phosphate | 0°C | 37 days |
Data derived from research findings. google.com
Organic Media: While detailed studies on Thienamycin's stability across a wide range of organic solvents are not extensively detailed in the provided literature, its general instability in aqueous and solid forms necessitated the development of stable derivatives. Thienamycin has limited solubility in methanol (B129727) google.com. The focus of research has largely been on overcoming its aqueous instability rather than optimizing its performance in organic media for direct therapeutic use.
Comparative Degradation Profiles with Active Carbapenems
The inherent chemical instability of Thienamycin was a primary driver for the development of clinically useful carbapenem (B1253116) antibiotics. Thienamycin itself was found to be too unstable for therapeutic applications due to its decomposition in concentrated solutions and solid states nih.govresearchgate.net. This led to the synthesis of derivatives designed to enhance stability while retaining potent antibacterial activity.
Imipenem: This was the first clinically used carbapenem, developed as an N-formimidoyl derivative of Thienamycin wikipedia.orgnih.govresearchgate.net. Imipenem exhibits significantly improved stability in solution and possesses a broad antibacterial spectrum, including activity against Pseudomonas aeruginosa and anaerobic bacteria nih.govnih.govpsu.edu. Unlike Thienamycin, Imipenem is refractory to hydrolysis by most bacterial β-lactamases psu.edu. However, Imipenem is susceptible to degradation by renal dehydropeptidase-I (DHP-I), necessitating co-administration with cilastatin, an inhibitor of this enzyme, to ensure adequate therapeutic levels wikipedia.orgnih.gov.
Meropenem (B701): Another important carbapenem, Meropenem, shares structural similarities with Imipenem but features a different side chain at the C-2 position, contributing to its broad spectrum of activity, including against Pseudomonas aeruginosa and other aerobic and anaerobic organisms nih.gov.
Doripenem: This antibiotic is a Thienamycin-inspired compound that demonstrates enhanced metabolic stability against renal dehydropeptidase-I compared to Thienamycin, a characteristic attributed to a 1β-methyl substituent in its carbapenem skeleton taylorandfrancis.com.
In essence, the degradation profile of Thienamycin is characterized by rapid decomposition, particularly via hydrolysis and dimerization, rendering it unsuitable for clinical use. The development of subsequent carbapenems like Imipenem, Meropenem, and Doripenem focused on modifying the Thienamycin structure to mitigate these degradation pathways, thereby improving stability and pharmacokinetic properties.
Characterization of Degradation Products and Mechanisms
The primary degradation mechanisms identified for Thienamycin involve the opening of its β-lactam ring. As detailed in Section 8.1, dimerization is a key pathway, where one molecule reacts with another, leading to the formation of inactive dimeric structures and the cleavage of the β-lactam bond researchgate.net. This process effectively inactivates the antibiotic by compromising the integrity of its pharmacologically active core.
General hydrolysis, often catalyzed by water or other nucleophiles, also leads to the opening of the β-lactam ring. While specific detailed characterization of all resulting degradation products from Thienamycin's simple hydrolysis (beyond dimerization) is not extensively elaborated in the provided snippets, the general outcome of β-lactam hydrolysis is the formation of inactive penicilloic acid-like structures. The susceptibility of Thienamycin to such reactions, particularly under alkaline conditions (pH > 8), highlights the instability of the strained ring system researchgate.net.
The development of derivatives like Imipenem aimed to stabilize this reactive core. For instance, Imipenem can be metabolized by renal dehydropeptidase-I into imipenemoic acid, a hydrolyzed product researchgate.net. However, Thienamycin's own degradation products are primarily characterized by the loss of the β-lactam ring's integrity, either through dimerization or direct hydrolysis, leading to compounds that no longer possess the necessary structural features for antibacterial activity.
Ix. Role of Delta1 Thienamycin As a Research Probe and Model Compound
Elucidating Fundamental Carbapenem (B1253116) Chemistry and Reactivity
The study of delta1-thienamycin has been instrumental in understanding the critical role of the Δ2 double bond in the carbapenem scaffold for antibacterial efficacy. The lack of significant antibacterial activity in this compound is attributed to a chemically less reactive β-lactam amide bond compared to that in thienamycin (B194209). nih.gov This difference in reactivity underscores the importance of the electronic and conformational properties imparted by the endocyclic double bond at the C2-C3 position for the acylation of penicillin-binding proteins (PBPs), the molecular targets of β-lactam antibiotics.
The inherent instability of thienamycin in aqueous solutions, particularly at pH values above 8.0, has been a significant challenge in its development. nih.gov While specific comparative hydrolysis rate constants for this compound are not extensively detailed in the available literature, its characterization as a more stable isomer provides a crucial chemical counterpoint to the highly reactive and unstable thienamycin. This comparison has helped researchers to appreciate the fine balance between the reactivity required for antibacterial action and the stability needed for a viable therapeutic agent.
| Property | Thienamycin (Δ2-isomer) | This compound (Δ1-isomer) |
|---|---|---|
| Double Bond Position | C2-C3 (Endocyclic) | N4-C1 (Exocyclic to the five-membered ring) |
| Antibacterial Activity | Potent, broad-spectrum | Essentially inactive. nih.gov |
| β-Lactam Ring Reactivity | High | Low. nih.gov |
| Chemical Stability | Unstable in concentrated solutions and above pH 8.0. nih.gov | More stable than thienamycin. nih.gov |
Informing Structure-Guided Design of Novel Beta-Lactam Scaffolds
The stark contrast in biological activity between thienamycin and its delta1-isomer has been a cornerstone in the structure-activity relationship (SAR) studies of carbapenems. The inactivity of this compound serves as a powerful negative control, unequivocally demonstrating that the Δ2-pyrroline structure is a non-negotiable feature for potent antibacterial action. This fundamental understanding has guided the design of all subsequent synthetic carbapenems, ensuring the retention of this critical structural motif.
While this compound itself is not used as a direct scaffold for new antibiotics due to its inactivity, its existence has informed the design of more stable and effective carbapenems. For instance, the development of derivatives with modifications at the C-2 side chain was pursued to enhance stability while maintaining the essential Δ2 double bond. nih.gov The knowledge that isomerization to the Δ1 form leads to a loss of activity has spurred the development of carbapenems with structural features that disfavor this tautomerization, thereby prolonging their active state.
Insights into Beta-Lactamase Mechanism and Inhibition Studies
Perhaps one of the most significant contributions of this compound as a model compound is in the study of β-lactamase enzymes, a primary mechanism of bacterial resistance to β-lactam antibiotics. Research has shown that carbapenems can undergo tautomerization from the active Δ2 form to the more inert Δ1 form within the active site of some β-lactamases. nih.gov This isomerization results in a tightly bound, stable acyl-enzyme complex that is slow to deacylate, effectively inhibiting the enzyme. nih.govnih.gov
This compound represents the structural state of this inhibited complex, providing a chemical model to probe the interactions within the β-lactamase active site that lead to this inactivation. The study of this tautomerization phenomenon has revealed that the conversion to the Δ1 form is a key factor in the ability of carbapenems to act as "slow substrates" or inhibitors of certain β-lactamases. nih.gov This insight is crucial for the design of new carbapenems and β-lactamase inhibitors that can effectively combat resistance.
Contributions to the Understanding of Natural Product Biosynthesis
The biosynthesis of thienamycin in the soil bacterium Streptomyces cattleya is a complex enzymatic process. nih.gov While the precise role of this compound in this pathway is not definitively established as a key intermediate, its potential formation as a shunt metabolite or an artifact of isolation and purification provides valuable information. The fact that the carbapenem core can exist in this alternative, more stable isomeric form highlights the inherent chemical possibilities and challenges in the biosynthesis and handling of these molecules.
Studies on the biosynthesis of thienamycin have revealed that the C-2 side chain is derived from coenzyme A, not directly from cysteine as initially thought. nih.gov The elucidation of the intricate enzymatic steps leading to the final thienamycin structure, with its highly reactive Δ2 double bond, is informed by the existence of the more stable Δ1 isomer. Understanding the enzymatic control that ensures the formation of the active Δ2 isomer over the inactive Δ1 form is a key area of biosynthetic research.
Future Directions in Carbapenem Analog Development and Chemical Biology
The lessons learned from this compound continue to shape the future of carbapenem research. The critical importance of the Δ2 double bond for antibacterial activity and the role of Δ1 tautomerization in β-lactamase inhibition are guiding principles for the development of next-generation carbapenems. Future efforts will likely focus on designing molecules that are locked in the active Δ2 conformation, are more resistant to β-lactamase-catalyzed hydrolysis and tautomerization, and possess enhanced stability.
In the broader field of chemical biology, this compound and its derivatives can be utilized as non-reactive probes to study the binding and conformational changes of PBPs and β-lactamases without the complication of acylation. The use of such inactive isomers can help to dissect the initial binding events from the subsequent chemical steps of enzyme inhibition, providing a more complete picture of the molecular interactions between β-lactams and their protein targets. The continued study of such "inactive" yet informative molecules like this compound is essential for overcoming the challenges of antibiotic resistance and for the rational design of new and more effective therapeutic agents. nih.govmdpi.com
Q & A
Q. What experimental methodologies are essential for synthesizing delta1-Thienamycin with high purity and yield?
To synthesize this compound reproducibly, employ a stepwise protocol:
- Stereochemical control : Use chiral catalysts (e.g., asymmetric hydrogenation) to ensure correct stereochemistry, as structural deviations may reduce bioactivity .
- Purification : Combine HPLC (C18 column, gradient elution) and preparative TLC to isolate intermediates. Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) .
- Yield optimization : Conduct reaction parameter screens (temperature, solvent polarity) using Design of Experiments (DoE) to identify optimal conditions .
Q. How should researchers characterize the physicochemical properties of this compound to confirm structural integrity?
Follow IUPAC guidelines for compound characterization:
- Spectroscopic analysis : ¹H/¹³C NMR for backbone verification, IR for functional groups (e.g., β-lactam ring), and X-ray crystallography for absolute configuration .
- Stability assays : Perform accelerated degradation studies (pH 2–9, 40°C) with LC-MS monitoring to identify degradation pathways .
- Data reporting : Tabulate melting points, solubility (logP), and spectral peaks in supplementary materials for reproducibility .
Q. What in vitro assays are critical for evaluating this compound’s antibacterial activity?
Prioritize standardized assays to ensure comparability:
- MIC/MBC determination : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., MRSA) strains. Include imipenem as a positive control .
- Time-kill kinetics : Assess bactericidal activity at 2× MIC over 24 hours to differentiate static vs. cidal effects .
- Resistance monitoring : Screen for β-lactamase hydrolysis via nitrocefin assays and genomic sequencing of resistant mutants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?
Apply systematic review and meta-analysis frameworks:
- Literature triangulation : Compare studies using PRISMA guidelines, categorizing findings by bacterial strain, assay type, and experimental conditions .
- Heterogeneity analysis : Use Cochran’s Q-test to quantify variability in MIC values; subgroup by bacterial permeability or efflux pump expression .
- Mechanistic validation : Employ fluorescence microscopy (membrane potential dyes) and SPR to quantify target (PBP-2) binding affinity .
Q. What strategies optimize this compound’s pharmacokinetic profile in preclinical models?
Integrate computational and experimental approaches:
- ADME modeling : Predict bioavailability using SwissADME or ADMETLab, focusing on plasma protein binding and renal clearance .
- Formulation screening : Test prodrug derivatives (e.g., esterified carbapenems) for enhanced stability in gastric fluid .
- In vivo validation : Use murine infection models with LC-MS/MS quantification of serum/tissue concentrations over time .
Q. How should researchers design SAR studies to improve this compound’s efficacy against multidrug-resistant pathogens?
Adopt iterative synthesis and testing cycles:
- Sidechain modifications : Introduce heterocyclic moieties (e.g., pyrrolidine) at C2 to evade β-lactamase hydrolysis. Validate via molecular docking (PDB: 1XXQ) .
- Bioisosteric replacement : Substitute the thienamycin sulfur with sulfone or sulfoxide groups; assess MIC shifts against A. baumannii .
- Data integration : Map SAR trends using heatmaps (compound vs. activity) and publish raw datasets in FAIR-compliant repositories .
Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression models:
- Hill equation : Fit dose-response curves (GraphPad Prism) to derive EC50/LC50 values for hepatocyte and nephron toxicity .
- ANOVA with post hoc tests : Compare toxicity across dose groups; adjust for multiple comparisons (Bonferroni correction) .
- Meta-regression : Pool data from independent studies to identify covariates (e.g., animal age, exposure duration) influencing toxicity thresholds .
Methodological Guidance
Q. How to ensure reproducibility in this compound research?
- Protocol standardization : Pre-register experimental designs (e.g., OSF) and adhere to ARRIVE guidelines for in vivo studies .
- Reagent documentation : Catalog batch numbers, vendors, and storage conditions for all chemicals in supplementary materials .
Q. How to navigate conflicting literature on this compound’s resistance mechanisms?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
